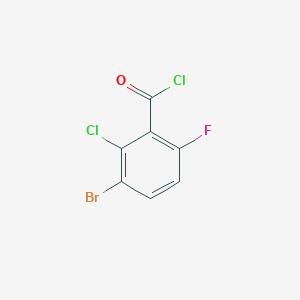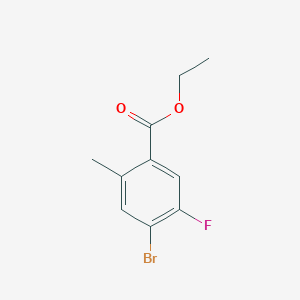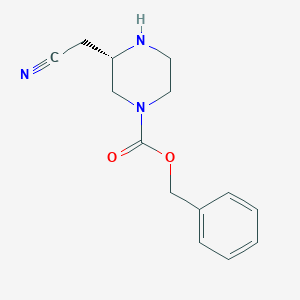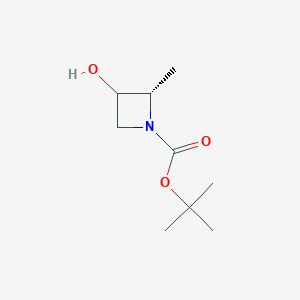
2-Chloro-4-fluoro-1-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-fluoro-1-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . . More research is needed to provide a detailed physical and chemical properties analysis.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-Chloro-4-fluoro-1-(methoxymethoxy)benzene is a valuable intermediate in organic synthesis, utilized for its reactivity in forming complex molecular structures. A study demonstrated its utility in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting its role in facilitating smooth 4 + 2 cycloaddition reactions, which are pivotal in synthesizing cyclic compounds (Patrick et al., 2002). Another research focused on the synthesis of novel antimicrobial agents, where derivatives of benzene, including those with fluoro, chloro, and methoxy groups, showed potent activity against various microorganisms, outperforming some reference drugs in many cases (Liaras et al., 2011).
Photochemical Reaction Mechanisms
In the realm of photochemistry, this compound derivatives have been investigated to understand their photocyclization reaction mechanisms. A study employing time-resolved spectroscopies and DFT calculations revealed that the presence of a fluorine atom significantly influences the reaction pathway, leading to different photocyclization products (Wang et al., 2021). This insight is crucial for designing efficient photoresponsive materials.
Molecular Structure Analysis
Understanding the molecular structure of such compounds and their derivatives is essential for their application in various fields of chemistry. Studies have elucidated the conformation and reactivity of halogenated benzene derivatives, providing insights into their interactions and stability, which are fundamental for their use in chemical synthesis and material science (Bamkole et al., 1973; Hussain et al., 2019).
Catalysis and Polymerization
The compound also finds application in catalysis, as demonstrated by a study on the Buchner addition of aryldiazoacetates to benzenes, catalyzed by chloro(tetraphenylporphyrinato)iron. This process yields significant products with potential applications in material science and organic synthesis (Mbuvi & Woo, 2009).
Material Science and Engineering
In material science, the detailed understanding of molecular structures, such as 2-Chloro-N-(4-methoxyphenyl)benzamide, a derivative of this compound, aids in the development of new materials with tailored properties. The crystal structure analysis of such compounds provides a foundation for engineering advanced materials with specific functionalities (Saeed & Simpson, 2010).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-1-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXJAEAKVRMXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)






